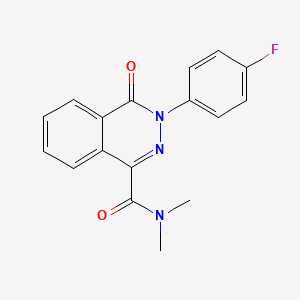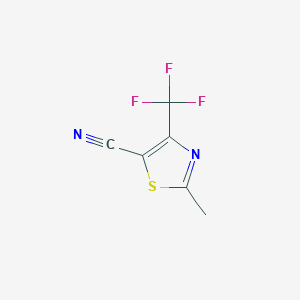![molecular formula C16H11FN2O4 B3129360 3-[2-(4-fluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one CAS No. 339023-52-8](/img/structure/B3129360.png)
3-[2-(4-fluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one
Descripción general
Descripción
3-[2-(4-fluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one is a complex organic compound with a unique structure that includes a benzofuran ring, a nitrovinyl group, and a fluoroanilino moiety
Métodos De Preparación
The synthesis of 3-[2-(4-fluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrovinyl Group:
Attachment of the Fluoroanilino Moiety: The final step involves the coupling of the fluoroaniline with the nitrovinyl-benzofuran intermediate under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
3-[2-(4-fluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluoroanilino moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[2-(4-fluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 3-[2-(4-fluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The fluoroanilino moiety can form hydrogen bonds and other interactions with the active site of enzymes, potentially inhibiting their activity. The nitrovinyl group can participate in redox reactions, affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar compounds to 3-[2-(4-fluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one include:
3-[2-(4-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one: Similar structure but with a chlorine atom instead of fluorine.
3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one: Similar structure but with a methoxy group instead of fluorine.
3-[2-(4-bromoanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one: Similar structure but with a bromine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluoroanilino moiety, which can impart distinct electronic and steric properties, affecting its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
3-[(E)-2-(4-fluoroanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O4/c17-10-5-7-11(8-6-10)18-9-14(19(21)22)15-12-3-1-2-4-13(12)16(20)23-15/h1-9,15,18H/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERPVUPTRGZFEY-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C(=CNC3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(OC2=O)/C(=C\NC3=CC=C(C=C3)F)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3129279.png)
![4-[(2-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3129280.png)
![4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3129285.png)
![methyl 3-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate](/img/structure/B3129293.png)
![5-(trifluoromethyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3129308.png)
![5-[4-(4-methoxyphenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B3129318.png)


![1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}pyrrolidine](/img/structure/B3129350.png)
imidazo[2,1-b][1,3]thiazol-5-yl]methylidene})amine](/img/structure/B3129356.png)
![4-(2,4-dichlorobenzoyl)-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide](/img/structure/B3129367.png)
![N-(4-nitrophenyl)-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide](/img/structure/B3129376.png)
![4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B3129378.png)

